molecular formula C14H16O B261565 2-Benzylidene-4-methylcyclohexanone

2-Benzylidene-4-methylcyclohexanone

Cat. No. B261565
M. Wt: 200.28 g/mol
InChI Key: ZQGNKNYBPLSFHO-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzylidene-4-methylcyclohexanone, also known as BMK, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMK is a yellowish-white crystalline powder that is used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 2-Benzylidene-4-methylcyclohexanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, 2-Benzylidene-4-methylcyclohexanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-Benzylidene-4-methylcyclohexanone has also been shown to inhibit the activity of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
2-Benzylidene-4-methylcyclohexanone has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. In particular, 2-Benzylidene-4-methylcyclohexanone has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to inhibit the growth of cancer cells in vitro and in vivo. 2-Benzylidene-4-methylcyclohexanone has also been shown to have analgesic properties, reducing pain in animal models of inflammatory and neuropathic pain.

Advantages and Limitations for Lab Experiments

2-Benzylidene-4-methylcyclohexanone has several advantages for use in lab experiments, including its high purity and stability. However, 2-Benzylidene-4-methylcyclohexanone is also highly reactive and can be difficult to handle, requiring specialized equipment and expertise. Additionally, the synthesis of 2-Benzylidene-4-methylcyclohexanone can be challenging, and the yield of the reaction can be variable.

Future Directions

There are several future directions for research on 2-Benzylidene-4-methylcyclohexanone. One area of interest is the development of new synthetic methods for 2-Benzylidene-4-methylcyclohexanone that are more efficient and scalable. Another area of interest is the investigation of 2-Benzylidene-4-methylcyclohexanone's potential as an anti-cancer agent, particularly in combination with other drugs. Additionally, the development of new materials based on 2-Benzylidene-4-methylcyclohexanone is an area of active research, with potential applications in electronics, optics, and energy storage.

Synthesis Methods

2-Benzylidene-4-methylcyclohexanone is synthesized by the condensation reaction between benzaldehyde and acetone in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The yield of the reaction is typically between 50-70%.

Scientific Research Applications

2-Benzylidene-4-methylcyclohexanone has been extensively studied for its potential applications in various fields, including organic chemistry, medicinal chemistry, and material science. In organic chemistry, 2-Benzylidene-4-methylcyclohexanone is used as a starting material for the synthesis of various organic compounds, including chiral compounds. In medicinal chemistry, 2-Benzylidene-4-methylcyclohexanone has been investigated for its potential as an anti-cancer agent, as well as for its anti-inflammatory and analgesic properties. 2-Benzylidene-4-methylcyclohexanone has also been studied for its potential applications in material science, particularly in the development of new materials with unique properties.

properties

Product Name

2-Benzylidene-4-methylcyclohexanone

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

(2E)-2-benzylidene-4-methylcyclohexan-1-one

InChI

InChI=1S/C14H16O/c1-11-7-8-14(15)13(9-11)10-12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3/b13-10+

InChI Key

ZQGNKNYBPLSFHO-JLHYYAGUSA-N

Isomeric SMILES

CC1CCC(=O)/C(=C/C2=CC=CC=C2)/C1

SMILES

CC1CCC(=O)C(=CC2=CC=CC=C2)C1

Canonical SMILES

CC1CCC(=O)C(=CC2=CC=CC=C2)C1

Origin of Product

United States

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